1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- typically involves several steps, including the activation of the carboxyl group and subsequent reactions to form the desired product. Common synthetic routes include:
Activation of Carboxyl Group: Using reagents such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt.
Formation of Amides: The carboxyl group is connected to amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides.
Cyclization Reactions: These reactions often involve the use of acids like methanesulfonic acid under reflux conditions to form the indole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate extracellular acidification and ameliorate metabolic acidosis, indicating its potential role in cellular metabolism and protection against hypoxic-ischemic injury . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-carboxaldehyde derivatives: Studied for their antitubercular activity.
1H-Indole-3-carbaldehyde derivatives: Investigated for their diverse biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
540740-86-1 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-chloro-3-(2-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-13(9)23(21,22)15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI Key |
RAXAJDPHDYMZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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